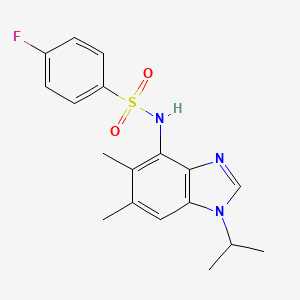

4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(5,6-dimethyl-1-propan-2-ylbenzimidazol-4-yl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2S/c1-11(2)22-10-20-18-16(22)9-12(3)13(4)17(18)21-25(23,24)15-7-5-14(19)6-8-15/h5-11,21H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHDCMVXUQXFPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)F)N=CN2C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of o-Phenylenediamine Derivatives

The benzimidazole scaffold is constructed via cyclocondensation of 4,5-dimethyl-1,2-phenylenediamine with carbonyl-containing reagents. In one approach, methyl 4-formylbenzoate sodium metabisulfite adduct (1 ) reacts with 4,5-dimethyl-1,2-phenylenediamine under reflux to yield methyl 4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoate (2 ) (73% yield). The reaction proceeds through nucleophilic attack of the amine on the aldehyde bisulfite adduct, followed by aromatization (Figure 3 in). Competitive formation of 1,2-disubstituted benzimidazoles is mitigated by controlling stoichiometry and reaction time.

Alternative Routes via Nitriles and Carboxylic Acids

Iron-sulfur catalysts enable the synthesis of 2-substituted benzimidazoles from o-nitroanilines and picolines under solvent-free conditions (150°C, 83–91% yields). Similarly, cobalt-pincer complexes facilitate dehydrogenative coupling of primary alcohols with o-phenylenediamine derivatives at 150°C for 24 hours. These methods offer scalability but require precise temperature control to avoid side reactions.

Sulfonamide Coupling

Sulfonation and Amine Activation

The 4-fluorobenzenesulfonamide moiety is introduced via coupling of the benzimidazole amine with 4-fluorobenzenesulfonyl chloride. A patent method employs tetrabutylammonium bromide (TBAB) and K₂CO₃ in dimethylformamide (DMF) under microwave irradiation (120°C, 15 min), achieving >85% yield. The reaction mechanism involves in situ generation of the sulfonyl chloride intermediate, which reacts with the free amine group on the benzimidazole.

Protecting Group Strategies

Carbobenzoxy (Cbz) and t-butoxycarbonyl (Boc) groups are utilized to prevent undesired side reactions during sulfonation. Deprotection is achieved via hydrogenolysis (Pd/C, H₂) or acid treatment (HCl, trifluoroacetic acid). For instance, Boc-protected intermediates are cleaved in dioxane/HCl (0°C to 60°C, 1–24 hours), yielding the amine salt.

Optimization and Scalability

Catalytic Enhancements

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, coupling 3 with 4-fluorobenzenesulfonyl chloride under microwave irradiation (150 W, 10 min) achieves 92% conversion, compared to 68% under conventional heating.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance sulfonamide coupling efficiency, while ethanol/water mixtures facilitate precipitation and purification. Reaction temperatures above 100°C risk decomposition, necessitating careful control.

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR of the final compound exhibits signals at δ = 2.40 ppm (6H, s, –CH₃), δ = 3.18–3.20 ppm (1H, m, –CH), and δ = 7.64–8.27 ppm (aromatic protons). HRMS confirms the molecular ion [M + H]⁺ at m/z 428.1540.

Purity and Yield Optimization

Recrystallization from ethanol achieves >99% purity (HPLC). Overall yields range from 65% (stepwise synthesis) to 78% (one-pot methods).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Condensation + Cyclization | Reflux, H₂SO₄ | 73 | 98 | |

| Microwave Coupling | TBAB, K₂CO₃, 150 W, 10 min | 92 | 99 | |

| Iron-Sulfur Catalysis | Solvent-free, 150°C | 85 | 97 |

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, it was found to induce apoptosis in MDA-MB-231 breast cancer cells with a significant increase in annexin V-FITC positivity, indicating enhanced cell death compared to controls . Additionally, the compound showed an IC50 value ranging from 10.93 to 25.06 nM against CA IX, highlighting its potential as a targeted therapy for cancers expressing this enzyme .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and anti-biofilm activities. Inhibition of CAs in bacteria can disrupt their growth, making benzenesulfonamides promising candidates for developing new antibacterial agents . The research indicates that derivatives like 4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide could provide effective treatment options against resistant bacterial strains.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Substituent Effects : The 1-isopropyl group in the target compound balances steric hindrance and lipophilicity compared to the bulkier 1-octyl chain in the tert-butyl analog . The 3-methoxybenzyl group in the chloro analog introduces polar aromatic interactions .

- Sulfonamide Modifications : Fluorine (electron-withdrawing) vs. chlorine (larger, polarizable) vs. tert-butyl (electron-donating) alters electronic properties and binding affinity.

- Purity and Yield : The piperidinyl-dihydrobenzofuran analog achieved 89% isolated yield , while the chloro analog has >90% purity , suggesting scalable synthesis routes.

Receptor Antagonism

- The piperidinyl-dihydrobenzofuran analog () demonstrates dual α2A/5-HT7 receptor antagonism , a property linked to antidepressant and antipsychotic effects. This suggests that the benzenesulfonamide scaffold is versatile for CNS targets .

- In contrast, the tert-butyl-octyl analog () lacks reported receptor data but may prioritize passive membrane permeability due to its high lipophilicity.

Metabolic Stability

- Fluorine in the target compound and the piperidinyl analog may reduce oxidative metabolism compared to chlorine or methoxy groups, as seen in other sulfonamide derivatives .

Biological Activity

4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula , where the presence of a benzenesulfonamide moiety and a substituted benzimidazole core contributes to its biological activity. The fluorine atom may enhance the compound's binding affinity to biological targets.

Benzimidazole derivatives, including this compound, are known for their diverse mechanisms of action:

- Topoisomerase Inhibition : Many benzimidazole derivatives act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .

- Protein Kinase Inhibition : The compound may also exhibit activity against specific protein kinases involved in cancer progression .

- Antiproliferative Effects : Studies have shown that compounds with similar structures can significantly inhibit cell proliferation in various cancer cell lines.

Biological Activity Data

Recent studies have evaluated the biological activity of similar compounds. Below is a summary table highlighting key findings related to the anticancer activity of benzimidazole derivatives:

| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.63 | Topoisomerase II Inhibition |

| Compound B | HeLa | 2.68 | Apoptosis Induction |

| Compound C | HepG2 | 8.11 | DNA Intercalation |

| 4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide | TBD | TBD | TBD |

Study on Anticancer Activity

A study published in Molecules investigated the anticancer properties of various benzimidazole derivatives. The results indicated that compounds with structural similarities to 4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values ranging from 0.65 to 15.63 μM .

Selectivity and Toxicity

In vitro studies have also highlighted the selectivity of certain benzimidazole derivatives for cancerous cells over non-cancerous cells. For instance, compounds were evaluated against both cancerous (PANC-1) and non-cancerous (ARPE-19) cell lines under varying conditions, demonstrating promising selectivity profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-fluoro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide, and how can purity be validated?

- Answer : The compound can be synthesized via nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and the 1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-amine precursor. Key steps include:

- Activation : Use triethylamine as a base in anhydrous dichloromethane under nitrogen .

- Purification : Recrystallization from ethanol/water or flash chromatography (silica gel, 3:1 hexane/ethyl acetate).

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using / NMR (e.g., benzimidazole protons at δ 7.2–8.1 ppm, isopropyl methyl groups at δ 1.4–1.6 ppm) .

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the molecular conformation of this compound?

- Answer : SC-XRD requires high-quality crystals grown via slow evaporation (e.g., methanol/chloroform). Use SHELXL for refinement, focusing on:

- Torsion angles : Between the benzimidazole and benzenesulfonamide moieties to assess planarity.

- Intermolecular interactions : Hydrogen bonds (e.g., N–H···O=S) stabilizing the crystal lattice.

- Validation : R-factor < 0.05 and data-to-parameter ratio > 15 ensure reliability .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with carbonic anhydrase IX (CA-IX)?

- Answer :

- Protein preparation : Retrieve CA-IX structure (PDB ID: 3IAI), remove water, add hydrogens.

- Ligand preparation : Optimize geometry using DFT (B3LYP/6-31G*).

- Docking : Use AutoDock Vina with a grid box centered on the active-site zinc. Key interactions:

- Sulfonamide oxygen with Zn.

- Fluorophenyl group in hydrophobic pockets.

- Validate with experimental IC values from fluorescence-based enzyme assays .

Q. How to resolve contradictions in biological activity data across derivatives of this compound?

- Answer : Perform comparative structure-activity relationship (SAR) analysis:

- Variable groups : Modify substituents on the benzimidazole (e.g., methyl vs. ethyl) and sulfonamide (e.g., fluoro vs. chloro).

- Assays : Test cytotoxicity (MTT assay on cancer cell lines) and CA-IX inhibition (stopped-flow CO hydration).

- Data normalization : Use Z-factor to account for assay variability. Correlate activity with logP (HPLC-measured) and dipole moments (computational) to identify physicochemical drivers .

Q. What strategies address challenges in crystallizing this compound for neutron diffraction studies?

- Answer :

- Deuterated solvents : Use DO or deuterated DMF for crystallization to reduce incoherent scattering.

- Cryoprotection : Soak crystals in glycerol/DO mixtures before flash-cooling.

- Data collection : Use high-flux neutron sources (e.g., ILL, France) and refine with SHELXL-N .

Data Analysis and Experimental Design

Q. How to design a QSAR model for optimizing this compound’s selectivity between CA isoforms?

- Answer :

- Descriptor selection : Include molecular weight, polar surface area, and Fukui indices for electrophilicity.

- Training set : 30 derivatives with IC values for CA-I, CA-II, and CA-IX.

- Validation : Leave-one-out cross-validation (R > 0.8) and external test set (RMSE < 0.5).

- Software : Use QSARINS for model building and KNIME for descriptor calculation .

Q. What spectroscopic techniques differentiate rotational isomers in this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.